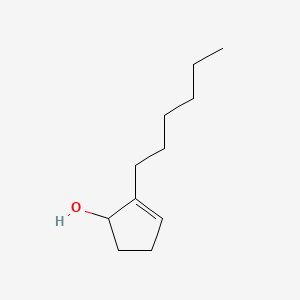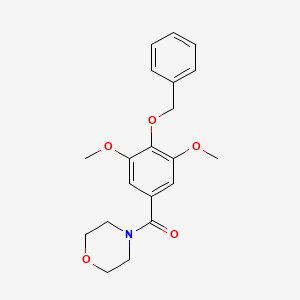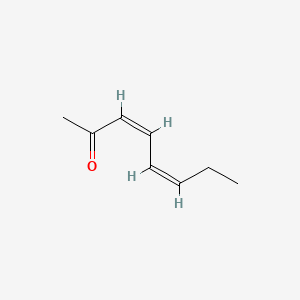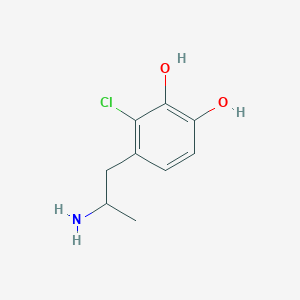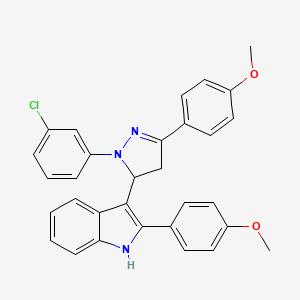
1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyrazole ring and the subsequent functionalization with chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(3-methoxyphenyl)-
- **1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(2-methoxyphenyl)-
Uniqueness
The uniqueness of 1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
76195-72-7 |
|---|---|
Formule moléculaire |
C31H26ClN3O2 |
Poids moléculaire |
508.0 g/mol |
Nom IUPAC |
3-[2-(3-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-2-(4-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C31H26ClN3O2/c1-36-24-14-10-20(11-15-24)28-19-29(35(34-28)23-7-5-6-22(32)18-23)30-26-8-3-4-9-27(26)33-31(30)21-12-16-25(37-2)17-13-21/h3-18,29,33H,19H2,1-2H3 |
Clé InChI |
LBNJBNYLTAHQAP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


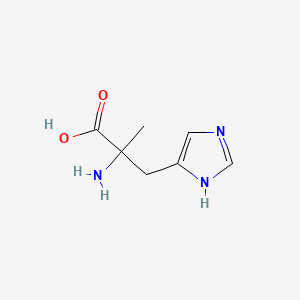

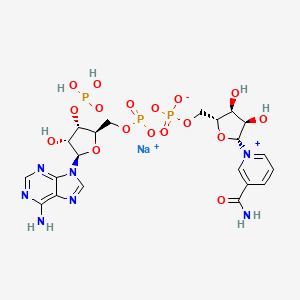
![N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
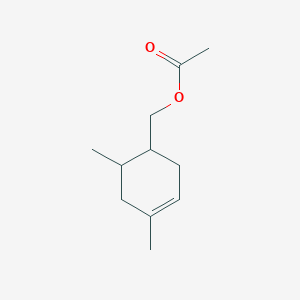
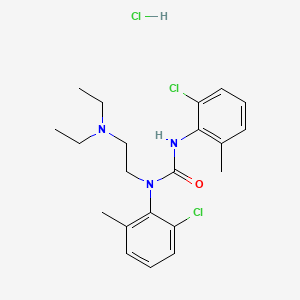
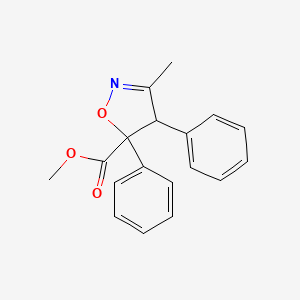
![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)

![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)
